(2-Acetamido-5-chlorophenyl)boronic acid

Vue d'ensemble

Description

(2-Acetamido-5-chlorophenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BClNO3 and its molecular weight is 213.43 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of (2-Acetamido-5-chlorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Palladium–Carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The boron reagents initially employed for Suzuki–Miyaura coupling were alkenylboranes and catechol boronic esters, both conveniently obtained through the hydroboration of terminal alkynes . By the 1990s, boronic acids had become the reagents of choice, especially for aryl couplings, primarily due to their enhanced reactivity and high atom-economy .

Pharmacokinetics

It is known that the compound has a molecular weight of 21343 .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is highly efficient and results in high atom-economy .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction can be catalyzed by ethers . Additionally, dust formation should be avoided, and adequate ventilation should be ensured .

Analyse Biochimique

Biochemical Properties

(2-Acetamido-5-chlorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin, forming reversible covalent bonds with the active site serine residues. This interaction inhibits the enzymatic activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells. This compound also affects cell cycle regulation and can induce cell cycle arrest at the G1 phase .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with the active site serine residues of proteases. This binding inhibits the enzymatic activity by blocking the substrate access to the active site. Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cell proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibition of proteasome activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit proteasome activity without causing significant toxicity. At high doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound tends to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its activity and function, as it allows the compound to interact with its target enzymes and proteins effectively .

Activité Biologique

(2-Acetamido-5-chlorophenyl)boronic acid (CAS No. 1072945-85-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in cancer therapy. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

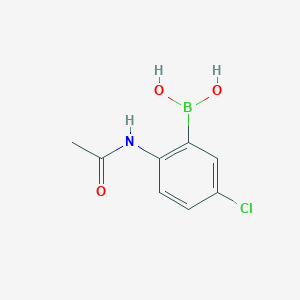

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBClNO

- Molecular Weight : 224.54 g/mol

- Functional Groups : Boronic acid, amide, and chlorophenyl.

The primary mechanism of action for this compound involves its interaction with specific biological targets, notably enzymes involved in cellular signaling and proliferation.

- Inhibition of Enzymes : The compound has been shown to inhibit the activity of certain proteases and kinases, which play crucial roles in tumor growth and survival.

- Tyrosine Kinase Inhibition : It acts as a potent inhibitor of the Insulin-like Growth Factor I receptor (IGF-IR), which is implicated in various proliferative diseases, including cancer. By inhibiting IGF-IR, the compound can disrupt signaling pathways that promote cell proliferation and survival in malignant cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly reduces the proliferation of cancer cell lines, including breast and prostate cancer cells. The half-maximal inhibitory concentration (IC) values were found to be in the low micromolar range, indicating potent activity against these cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

- Bacterial Inhibition : The compound has shown efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 0.29 to 2.34 μM against resistant strains such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Case Studies

- Study on IGF-IR Inhibition :

- Antimicrobial Efficacy :

Research Findings Summary Table

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Research has indicated that boronic acids, including (2-acetamido-5-chlorophenyl)boronic acid, exhibit significant antiviral properties. For instance, studies have shown that certain boron-containing compounds can inhibit the activity of flavivirus proteases, which are crucial for viral replication. The structure-activity relationship (SAR) of these compounds suggests that modifications to the phenyl ring can enhance their inhibitory effects against viruses like Zika and dengue .

Antibacterial Properties

The compound has also been investigated for its antibacterial potential. In a study focusing on the synthesis of benzoxaborole derivatives, it was found that specific structural modifications could lead to compounds with potent antibacterial activities against multidrug-resistant strains . The mechanism often involves the inhibition of β-lactamase enzymes, making these compounds valuable in combination therapies.

Catalysis

Development of Boronic Acid-Based Catalysts

this compound is utilized as a ligand in palladium-catalyzed reactions. Its ability to form stable complexes enhances the efficiency of various coupling reactions, including Suzuki-Miyaura cross-coupling reactions. This application is particularly relevant in organic synthesis where the formation of carbon-carbon bonds is crucial .

Chemical Synthesis

Synthesis of Complex Organic Molecules

This compound serves as an important precursor in the synthesis of more complex organic molecules. For example, it can be used to synthesize β-quaternary ketones through palladium-catalyzed processes, showcasing its versatility in organic transformations . The following table summarizes some key reactions involving this compound:

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of various boron-containing compounds, this compound demonstrated a notable IC value of 0.62 μM against a specific flavivirus protease, indicating its potential as a lead compound for antiviral drug development .

Case Study 2: Antibacterial Mechanism

A series of experiments revealed that derivatives of this compound effectively inhibited class C β-lactamase with a K value of 1 nM. This highlights its utility in combating antibiotic resistance by restoring the efficacy of β-lactam antibiotics .

Propriétés

IUPAC Name |

(2-acetamido-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BClNO3/c1-5(12)11-8-3-2-6(10)4-7(8)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZGXHJFDCIMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674808 | |

| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-85-7 | |

| Record name | (2-Acetamido-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.